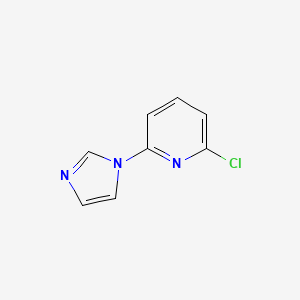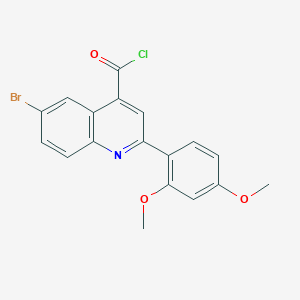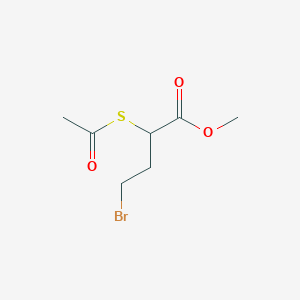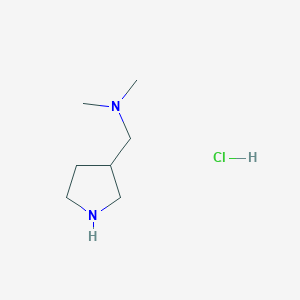
2-chloro-6-(1H-imidazol-1-yl)pyridine
Vue d'ensemble
Description
2-chloro-6-(1H-imidazol-1-yl)pyridine is a compound with the CAS Number: 184097-95-8 . It has a molecular weight of 179.61 . The IUPAC name for this compound is this compound . It is a solid in physical form .
Synthesis Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 179.61 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H6ClN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H .Mécanisme D'action
The mechanism of action of 2-chloro-6-(1H-imidazol-1-yl)pyridine is not yet fully understood. However, it is believed to act as an intermediate in the synthesis of various compounds. It is believed to act as a catalyst in the formation of various polymers and dyes, as well as in the synthesis of various pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to have antifungal and antimicrobial properties. It has also been found to inhibit the growth of certain bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Furthermore, this compound has been found to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-6-(1H-imidazol-1-yl)pyridine has several advantages for use in laboratory experiments. It is a versatile compound that can be used as a starting material for the synthesis of various compounds. It is also relatively easy to synthesize and can be monitored by TLC or HPLC. Furthermore, it is relatively stable and has a wide range of applications in the field of medicinal chemistry. However, it should be noted that this compound is a toxic compound and should be handled with caution.
Orientations Futures
The future directions for 2-chloro-6-(1H-imidazol-1-yl)pyridine are numerous. It has potential applications in the synthesis of various compounds for medicinal and agrochemical purposes. It could also be used to synthesize various polymers and dyes. Furthermore, further research could be conducted to better understand its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug delivery systems.
Applications De Recherche Scientifique
2-chloro-6-(1H-imidazol-1-yl)pyridine has been widely used in the synthesis of various compounds for medicinal and agrochemical purposes. It has been used in the synthesis of several bioactive compounds, such as antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of various agrochemicals, such as insecticides, herbicides and fungicides. Furthermore, this compound has also been used in the synthesis of several polymers and dyes.
Propriétés
IUPAC Name |
2-chloro-6-imidazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSWRVADNUDLFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)









